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Compound of Interest

Compound Name: 8-Hydroxymianserin

CAS No.: 57257-81-5

Cat. No.: B023177 Get Quote

Executive Summary
8-Hydroxymianserin (CAS: 57257-81-5) is a primary pharmacologically active metabolite of

the tetracyclic antidepressant mianserin.[1] Unlike the parent compound, which functions

primarily as a potent antagonist of

-adrenergic autoreceptors and 5-HT

receptors, the 8-hydroxy metabolite exhibits a distinct receptor binding profile that contributes
to the drug's overall therapeutic index and side-effect profile.[2]

For drug development professionals and medicinal chemists, access to high-purity 8-
hydroxymianserin is critical for:

Metabolite Identification: Validating pharmacokinetic (PK) pathways in clinical samples.[2]

Pharmacological Profiling: Deconvoluting the specific contributions of metabolites to in vivo

efficacy.[2]

Quality Control: Establishing reference standards for stability-indicating HPLC assays.

This guide details a robust, scalable total synthesis route designed to yield high-purity (>98%)

8-hydroxymianserin, circumventing the low yields and complex purification associated with

microsomal isolation.[2]
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Part 1: Retrosynthetic Analysis & Strategy
The structural core of mianserin is a dibenzo[c,f]pyrazino[1,2-a]azepine tetracyclic system.[2]

The "8-hydroxy" designation locates the phenol group on the benzene ring fused to the azepine

nitrogen (position 2 in pyrazinoazepine numbering).[2]

Direct hydroxylation of mianserin is non-selective and low-yielding. Therefore, the optimal

strategy employs a linear construction using a methoxy-protected precursor, followed by late-

stage O-demethylation.[2]

Strategic Disconnection
Target: 8-Hydroxymianserin.[1][2][3][4]

Precursor: 8-Methoxymianserin.[2]

Key Disconnection: The C-N bond formation between the amino-alcohol and the styrene

oxide equivalent, followed by Friedel-Crafts cyclization to close the central seven-membered

ring.

Starting Materials:5-Methoxy-2-aminobenzyl alcohol and Styrene Oxide.
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Figure 1: Retrosynthetic logic for 8-Hydroxymianserin, utilizing a methoxy-protected scaffold

to ensure regiospecificity.

Part 2: Detailed Synthetic Protocol
Phase 1: Preparation of the Core Scaffold
Objective: Synthesize the methoxy-substituted tetracyclic core (8-methoxymianserin).[2]

Step 1.1: Precursor Synthesis
Starting Material: 5-Methoxy-2-nitrobenzaldehyde (Commercially available).[2]

Reduction: Dissolve 5-methoxy-2-nitrobenzaldehyde (10 mmol) in MeOH. Add NaBH

(1.1 eq) at 0°C to reduce the aldehyde to the alcohol.[2]

Nitro Reduction: Hydrogenate the intermediate (H
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, Pd/C) in EtOH to yield 2-amino-5-methoxybenzyl alcohol.

Checkpoint: Verify amine formation by IR (appearance of N-H stretch) and loss of nitro

signals.[2]

Step 1.2: Epoxide Ring Opening[2]
Reaction: Dissolve 2-amino-5-methoxybenzyl alcohol (1.0 eq) in toluene. Add styrene oxide

(1.1 eq).[2]

Conditions: Reflux for 4–6 hours. The amine attacks the epoxide, forming the secondary

amine intermediate (a diol).[2]

Workup: Evaporate solvent. The crude amino-diol is often an oil; use directly in the next step.

Step 1.3: Cyclization (The "Organon" Method Variation)
This critical step closes the ring to form the tetracyclic structure.[2]

Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid.[2]

Procedure: Heat the crude diol from Step 1.2 in PPA at 100°C for 2 hours. This effects a

double cyclization (dehydration and Friedel-Crafts alkylation).[2]

N-Methylation: The resulting product is usually the desmethyl analog.[2] To obtain the

mianserin core, perform Eschweiler-Clarke methylation (Formaldehyde/Formic acid) or treat

with Methyl Iodide/K

CO

in acetone.[2]

Result:8-Methoxymianserin.

Purification: Flash chromatography (SiO

, DCM/MeOH 95:5).[2]

Phase 2: Deprotection to 8-Hydroxymianserin
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Objective: Cleave the methyl ether without degrading the tetracyclic amine core.

Protocol
Setup: Dissolve purified 8-methoxymianserin (1 mmol) in anhydrous DCM (10 mL) under

Argon atmosphere. Cool to -78°C.[2][5]

Reagent Addition: Slowly add Boron Tribromide (BBr

) (1M in DCM, 3.0 eq).

Note: BBr

is Lewis acidic and will complex with the tertiary amine; excess reagent is required.[2]

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC

(slower moving spot appears).

Quenching (Critical): Cool to 0°C. Dropwise add MeOH (exothermic!) to quench unreacted

BBr

and hydrolyze the borate complex.

Workup: Basify with saturated NaHCO

to pH 8. Extract with EtOAc (3x).[2]

Purification: Recrystallize from Ethanol/Ether or purify via semi-preparative HPLC.

Part 3: Characterization Framework
Trustworthiness in synthesis relies on self-validating spectral data.[2]

Nuclear Magnetic Resonance (NMR)
The conversion from 8-methoxy to 8-hydroxy is most clearly visible in the proton spectrum.[2]
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Nucleus
Key Signal (8-
Methoxy)

Key Signal (8-
Hydroxy)

Interpretation

H NMR
Singlet, ~3.75 ppm

(3H)
Absent

Loss of -OCH

group.[2]

H NMR Aromatic region

Broad singlet > 8.0

ppm (D

O exchangeable)

Appearance of

Phenolic -OH.

C NMR ~55.0 ppm Absent
Loss of methoxy

carbon.[2]

C NMR ~158 ppm (C-O) ~154 ppm (C-OH)
Upfield shift of ipso-

carbon.[2]

Mass Spectrometry (LC-MS)[2]
Instrument: ESI-QTOF or Triple Quadrupole.[2]

Mode: Positive Ion Mode (ESI+).

Molecular Ion:

8-Methoxymianserin:

[2]

8-Hydroxymianserin:

[2]

Fragmentation: Look for the characteristic loss of the N-methyl piperazine fragment.

HPLC Purity Assay
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

Mobile Phase: Gradient ACN / Water (+0.1% Formic Acid).[2]
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Detection: UV at 254 nm and 280 nm.[2]

Retention Time: 8-Hydroxymianserin will elute earlier than mianserin and 8-

methoxymianserin due to increased polarity.

Part 4: Pharmacological Context & Stability[2]
Receptor Signaling Pathway
8-Hydroxymianserin acts as an antagonist at

-adrenergic autoreceptors, increasing norepinephrine (NE) release.[2] It also interacts with 5-
HT

receptors.[2]

8-Hydroxymianserin alpha2-Adrenergic
Autoreceptor

Antagonism Inhibition of
Negative Feedback

Modulates Increased
Norepinephrine Release

Results in

Click to download full resolution via product page

Figure 2: Mechanism of action for 8-Hydroxymianserin facilitating noradrenergic transmission.

[2]

Handling & Storage
Oxidation Sensitivity: As a phenol and electron-rich amine, 8-hydroxymianserin is prone to

oxidation (quinoid formation) and N-oxide formation.[2]

Storage: Store as the hydrochloride or maleate salt at -20°C, protected from light and

moisture.

Solution Stability: Solutions in DMSO or Methanol should be prepared fresh or stored under

inert gas.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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